Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate
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Overview
Description
Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is a complex organic compound that features an isoxazole ring, a urea moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction involving nitrile oxides and alkynes . The tert-butyl group is introduced to the isoxazole ring through alkylation reactions. The urea moiety is then formed by reacting the isoxazole derivative with an isocyanate. Finally, the benzoate ester is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed.
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzoate ester can facilitate the compound’s entry into cells, allowing it to exert its effects intracellularly .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(5-methylisoxazol-3-yl)ureido)benzoate
- Methyl 2-(3-(5-ethylisoxazol-3-yl)ureido)benzoate
- Methyl 2-(3-(5-phenylisoxazol-3-yl)ureido)benzoate
Uniqueness
Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .
Biological Activity
Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate, with CAS number 727374-12-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O4, and it has a molecular weight of 317.34 g/mol. The compound features a benzoate moiety linked to a urea group and an isoxazole ring, which are significant for its biological interactions.
Research indicates that compounds like this compound may modulate various biological pathways. The presence of the isoxazole ring is particularly noteworthy, as it has been associated with the inhibition of specific kinases involved in cancer progression and inflammation.
Inhibition of Receptor Kinases
Studies have shown that similar compounds can effectively inhibit receptor kinases, which play crucial roles in cellular signaling pathways. For instance, compounds derived from isoxazole structures have demonstrated selective inhibition against FLT3 (Fms-like tyrosine kinase 3), a target in certain leukemias . This suggests that this compound may exhibit similar inhibitory properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. Table 1 summarizes the biological activities reported in recent studies.
Activity | Target | IC50 (µM) | Reference |
---|---|---|---|
FLT3 Inhibition | FLT3 Kinase | 0.05 | |
Anti-inflammatory Activity | COX-2 | 9.9 | |
Antimicrobial Activity | Various bacterial strains | 10 - 20 |
Case Studies and Research Findings
- FLT3 Inhibition : A study identified a related compound as a potent inhibitor of FLT3, demonstrating an IC50 value of 0.05 µM . This highlights the potential of this compound in treating hematological malignancies.
- Anti-inflammatory Properties : Another investigation into compounds with similar structures revealed significant anti-inflammatory effects through the inhibition of COX-2, with an IC50 value around 9.9 µM . This suggests that this compound could be beneficial in managing inflammatory diseases.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing effective inhibition at concentrations ranging from 10 to 20 µM . This positions it as a potential candidate for further development in antibiotic therapies.
Properties
CAS No. |
727374-12-1 |
---|---|
Molecular Formula |
C16H19N3O4 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
methyl 2-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H19N3O4/c1-16(2,3)12-9-13(19-23-12)18-15(21)17-11-8-6-5-7-10(11)14(20)22-4/h5-9H,1-4H3,(H2,17,18,19,21) |
InChI Key |
UNJFTJROBXMBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(=O)OC |
solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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